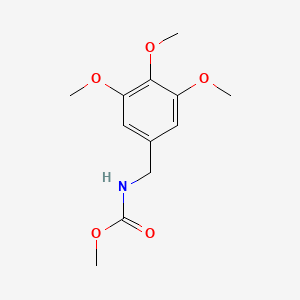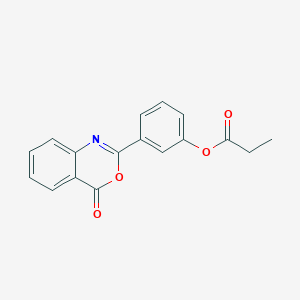![molecular formula C16H20N2O3 B4411643 1-[4-(allyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4411643.png)
1-[4-(allyloxy)benzoyl]-4-piperidinecarboxamide
Overview
Description
1-[4-(allyloxy)benzoyl]-4-piperidinecarboxamide, also known as ABP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ABP is a piperidinecarboxamide derivative that has shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 1-[4-(allyloxy)benzoyl]-4-piperidinecarboxamide is not fully understood. However, it has been proposed that this compound inhibits the activity of the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, this compound has been found to reduce inflammation in the brain and protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[4-(allyloxy)benzoyl]-4-piperidinecarboxamide is its relatively simple synthesis method and high yield. Additionally, this compound has shown to have potent anti-inflammatory, anti-cancer, and neuroprotective properties. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for 1-[4-(allyloxy)benzoyl]-4-piperidinecarboxamide research. One area of interest is the development of this compound derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and optimize its therapeutic potential. Furthermore, this compound has shown to have potential as a therapeutic agent for neurodegenerative diseases, and further studies are needed to explore this potential. Finally, this compound has shown to have anti-cancer properties, and future research could explore its potential as a cancer therapy.
Conclusion:
In conclusion, this compound is a chemical compound that has shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. The synthesis of this compound is relatively straightforward, and the compound has several advantages for scientific research. However, further studies are needed to fully understand the mechanism of action of this compound and optimize its therapeutic potential. Overall, this compound has significant potential as a therapeutic agent for various diseases and warrants further investigation.
Scientific Research Applications
1-[4-(allyloxy)benzoyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. The compound has shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1-(4-prop-2-enoxybenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-11-21-14-5-3-13(4-6-14)16(20)18-9-7-12(8-10-18)15(17)19/h2-6,12H,1,7-11H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBYYURGEMJSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4411567.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4411573.png)



![2-[(2-chloro-6-nitrobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4411595.png)

![N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411613.png)

![N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4411622.png)
![1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4411628.png)

![N-isobutyl-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4411656.png)
![5-[(4-methylphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4411660.png)